

Unveiling Yeast and Fungal Viability: A Detailed Guide to Staining Protocols

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Compound of Interest

Compound Name: C.I. Acid Red 374

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Initial Assessment of **C.I. Acid Red 374** for Viability Staining

Extensive research and a comprehensive review of scientific literature reveal no established protocols or documented use of **C.I. Acid Red 374** as a viability stain for yeast or fungi. This substance is predominantly recognized as a textile dye, and there is no scientific evidence to support its application in microbiological viability assessment. Consequently, detailed application notes and protocols for **C.I. Acid Red 374** in this context cannot be provided.

In its place, this document presents detailed application notes and protocols for well-validated and widely used alternative stains for determining yeast and fungal viability, with a primary focus on Propidium Iodide (PI) and supplementary information on FUN 1 and Erythrosin B. These alternatives are extensively documented in scientific literature and offer reliable methods for researchers, scientists, and drug development professionals.

Propidium Iodide (PI) Staining for Yeast and Fungal Viability

Principle of Action

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is a membrane-impermeant dye, meaning it cannot cross the intact cell membrane of live cells. In contrast, dead or membrane-compromised cells are permeable to PI, allowing it to enter, bind to DNA,

and emit a bright red fluorescence upon excitation. This characteristic allows for the differentiation and quantification of live versus dead cells in a population.

Application Notes

PI staining is a robust and widely adopted method for assessing the viability of various yeast and fungal species. It is compatible with multiple analytical platforms, including fluorescence microscopy and flow cytometry. When using PI, it is crucial to consider that it stains all dead cells, regardless of the cause of cell death. For a more nuanced understanding of cell health, PI can be used in conjunction with other viability indicators, such as fluorescent dyes that assess metabolic activity.

Quantitative Data Summary

The following table summarizes representative quantitative data for PI and other common viability stains.

Viability Stain	Principle	Target Organism (s)	Typical Concentration	Incubation Time	Excitation/Emission (nm)	Reference
Propidium Iodide (PI)	Membrane exclusion, DNA intercalation	Yeast, Fungi, Mammalian cells	0.4 μ M - 1 μ g/mL	2 - 15 minutes	~535 / ~617	[1]
FUN 1	Metabolic activity, membrane integrity	Yeast, Fungi	0.5 μ M - 10 μ M	30 minutes	~480 / ~500-650	[2][3]
Erythrosin B	Membrane exclusion	Yeast	0.05% (w/v)	1 - 5 minutes	N/A (Brightfield)	[4]

Experimental Protocols

Protocol 1: Propidium Iodide Staining for Fluorescence Microscopy

This protocol is adapted for general yeast and fungal viability assessment using fluorescence microscopy.

Materials:

- Yeast or fungal cell culture
- Phosphate-buffered saline (PBS), pH 7.2
- Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
- Glass microscope slides and coverslips
- Fluorescence microscope with appropriate filter sets (e.g., for Rhodamine or Texas Red)

Procedure:

- Harvest yeast or fungal cells from culture by centrifugation (e.g., 5,000 x g for 5 minutes).
- Wash the cell pellet once with PBS to remove residual growth medium.
- Resuspend the cells in PBS to a suitable concentration (e.g., 1×10^6 to 1×10^7 cells/mL).
- To 100 μ L of the cell suspension, add PI to a final concentration of 0.4 μ M.^[1]
- Incubate the mixture for 2-5 minutes at room temperature in the dark.
- Place a small drop (5-10 μ L) of the stained cell suspension onto a microscope slide and cover with a coverslip.
- Immediately visualize the cells using a fluorescence microscope. Live cells will not fluoresce (or show minimal background fluorescence), while dead cells will exhibit bright red fluorescence.

Protocol 2: Propidium Iodide Staining for Flow Cytometry

This protocol provides a guideline for quantifying yeast viability using flow cytometry.

Materials:

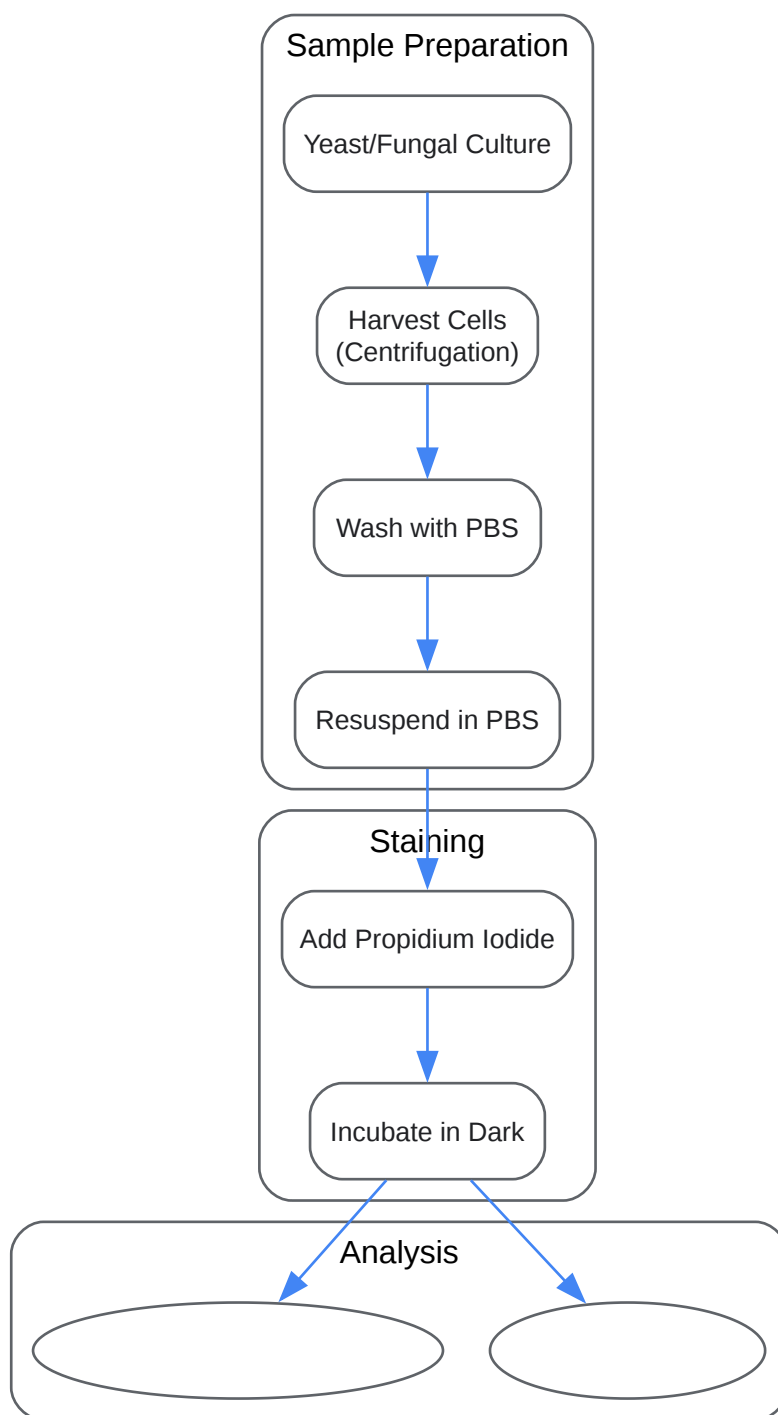
- Yeast or fungal cell culture
- Phosphate-buffered saline (PBS), pH 7.2
- Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
- Flow cytometer with a suitable laser for excitation (e.g., 488 nm or 532 nm)

Procedure:

- Prepare a single-cell suspension of yeast or fungi in PBS as described in Protocol 1, steps 1-3. Adjust the cell concentration to approximately 1×10^6 cells/mL.
- Prepare control samples: an unstained cell suspension and a heat-killed cell suspension (e.g., by incubating at 100°C for 10 minutes) stained with PI to set the gates for live and dead populations.
- To 1 mL of the experimental cell suspension, add PI to a final concentration of 1 µg/mL.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the samples on the flow cytometer, collecting fluorescence data in the appropriate channel (e.g., PE-Texas Red, PerCP).
- Gate the cell population based on forward and side scatter to exclude debris.
- Use the control samples to set the fluorescence gates for the live (PI-negative) and dead (PI-positive) populations and quantify the percentage of each.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for yeast viability staining with Propidium Iodide.



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Caption: Workflow for Propidium Iodide Viability Staining.

Alternative Viability Stains: FUN 1 and Erythrosin B

For a more comprehensive assessment of cell health, researchers can utilize other viability stains that measure different cellular parameters.

FUN 1: This fluorescent dye assesses both membrane integrity and metabolic activity. In live, metabolically active yeast and fungi, FUN 1 is converted from a diffuse green-yellow cytoplasmic stain to distinct, compact orange-red cylindrical intravacuolar structures (CIVS). Dead cells exhibit bright, diffuse green-yellow fluorescence.

Erythrosin B: A non-fluorescent, colorimetric dye that serves as a safer alternative to Trypan Blue. Similar to PI, it is excluded by live cells with intact membranes, while dead cells take up the dye and appear pink or red under a brightfield microscope.

Protocol 3: Erythrosin B Staining for Brightfield Microscopy

Materials:

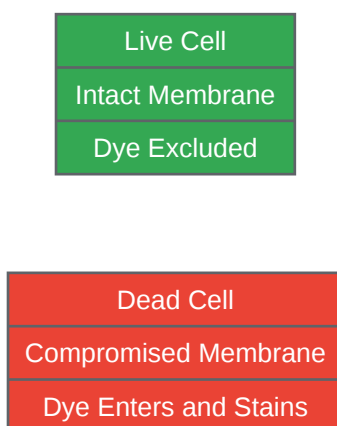
- Yeast cell culture
- Sterile distilled water
- 1M Tris-HCl buffer
- Erythrosin B powder
- Hemocytometer or automated cell counter

Procedure:

- Prepare 0.1% (w/w) Erythrosin B working solution:
 - Prepare a 0.1M Tris-HCl buffer by diluting a 1M stock 1:10 with sterile distilled water.
 - Weigh 0.8g of Erythrosin B powder and add it to 40g of the 0.1M Tris-HCl buffer. Vortex until fully dissolved. This creates a stock solution.
 - To make the working solution, add 0.5 mL of the stock solution to 9.5 mL of the 0.1M Tris-HCl buffer.

- Staining:
 - Mix the yeast cell suspension and the Erythrosin B working solution in a 1:1 ratio. This results in a final Erythrosin B concentration of 0.05%.
 - Incubate for 1-5 minutes at room temperature.
- Counting:
 - Load the stained cell suspension into a hemocytometer.
 - Count the stained (dead) and unstained (live) cells under a brightfield microscope.
 - Calculate the percentage of viable cells: $(\text{unstained cells} / \text{total cells}) \times 100$.

The following diagram illustrates the principle of membrane exclusion dyes like Propidium Iodide and Erythrosin B.



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Caption: Principle of Membrane Exclusion Viability Stains.

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